molecular formula C17H16Cl2O2 B8641188 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane CAS No. 89834-64-0

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane

Cat. No. B8641188
CAS RN: 89834-64-0
M. Wt: 323.2 g/mol
InChI Key: ZELGXWKFYHIVSW-UHFFFAOYSA-N
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Patent
US04668700

Procedure details

69 g (0.3 mol) of phenyl 4-chlorophenylmethyl ketone, 66.3 g (0.6 mol) of 3-chloropropane-1,2-diol and 5.2 g (0.03 mol) of p-toluenesulphonic acid in 600 ml of toluene are refluxed for three days in a water separator. The reaction mixture, when it is cold, is extracted with sodium bicarbonate solution, dried over sodium sulphate and evaporated down in vacuo. 95 g (98% of theory) of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane of melting point 65° C. are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:4][CH:3]=1.[Cl:17][CH2:18][CH:19](O)[CH2:20][OH:21].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[Cl:17][CH2:18][CH:19]1[CH2:20][O:21][C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[O:10]1

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
Name
Quantity
66.3 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1OC(OC1)(C1=CC=CC=C1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.